molecular formula C10H15N B2686869 (2S)-2-(3-Methylphenyl)propan-1-amine CAS No. 1644120-23-9

(2S)-2-(3-Methylphenyl)propan-1-amine

Cat. No.: B2686869
CAS No.: 1644120-23-9
M. Wt: 149.237
InChI Key: HAAKRJFFUVWYAE-SECBINFHSA-N
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Description

(2S)-2-(3-Methylphenyl)propan-1-amine is a chiral organic compound of interest in chemical and pharmaceutical research. This structure features a propan-1-amine chain with a stereogenic center in the (S) configuration at the 2-position, substituted with a 3-methylphenyl group. This specific stereochemistry is often critical for a compound's interaction with biological systems and is a key feature for researchers studying structure-activity relationships. Compounds with structural similarities to this compound, particularly those based on the 1-phenylpropan-2-amine structure, are frequently investigated in medicinal chemistry and pharmacology . It is important for researchers to be aware that certain analogs of phenylalkylamines are classified as controlled substances . This product is supplied exclusively for lawful research and development applications. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures , nor for human or veterinary use.

Properties

IUPAC Name

(2S)-2-(3-methylphenyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-8-4-3-5-10(6-8)9(2)7-11/h3-6,9H,7,11H2,1-2H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAAKRJFFUVWYAE-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)[C@H](C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(3-Methylphenyl)propan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 3-methylbenzaldehyde.

    Formation of Intermediate: The aldehyde group of 3-methylbenzaldehyde is converted to an imine intermediate through a reaction with ammonia or a primary amine.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation processes to ensure high yield and purity. The use of chiral catalysts can help in obtaining the desired enantiomer with high enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(3-Methylphenyl)propan-1-amine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be further reduced to form secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms into the molecule.

Major Products Formed

    Oxidation: The major products include ketones and aldehydes.

    Reduction: Secondary and tertiary amines are the primary products.

    Substitution: Various halogenated derivatives can be formed.

Scientific Research Applications

(2S)-2-(3-Methylphenyl)propan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, especially in the treatment of neurological disorders.

    Industry: It is used in the manufacture of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-(3-Methylphenyl)propan-1-amine involves its interaction with various molecular targets, including neurotransmitter receptors. It is believed to exert its effects by modulating the release and reuptake of neurotransmitters such as dopamine and norepinephrine. This modulation can lead to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced neuronal activity.

Comparison with Similar Compounds

Aromatic Ring Modifications

  • Meta vs. Para Substitution : The 3-methylphenyl group in the target compound provides steric hindrance and moderate electron-donating effects compared to the 4-methoxyphenyl group in its analog . The para-methoxy derivative’s increased polarity may enhance aqueous solubility but reduce blood-brain barrier penetration.
  • Heterocyclic Replacements: Replacing the benzene ring with a thiophene (as in ) introduces a sulfur atom, which reduces aromatic resonance and may decrease binding affinity to receptors preferring planar aromatic systems.

Stereochemical Considerations

The S-configuration at the second carbon in the target compound is crucial for enantioselective interactions. For example, racemic mixtures of structurally similar amines (e.g., (2RS)-1-(4-methoxyphenyl)propan-2-amine ) often show reduced potency compared to enantiopure forms, underscoring the importance of chirality in drug design.

Physicochemical and Pharmacokinetic Profiles

  • Lipophilicity : The meta-methyl group in the target compound likely increases logP compared to the 4-methoxy analog, favoring passive diffusion across biological membranes .
  • Metabolic Stability : Thiophene-containing analogs () may exhibit different metabolic pathways due to sulfur’s susceptibility to oxidation, whereas methylphenyl derivatives could undergo slower hepatic clearance.

Research Findings and Implications

  • Receptor Binding : Molecular docking studies of similar amines (e.g., anastrozole derivatives ) suggest that substituent position and ring type significantly influence binding affinity to enzymes like AKT1. The meta-methyl group may optimize hydrophobic interactions in enzyme pockets.
  • Thermodynamic Stability : Hydrochloride salts of related compounds () demonstrate improved crystallinity and shelf life, suggesting that salt formation could enhance the target compound’s manufacturability.

Biological Activity

(2S)-2-(3-Methylphenyl)propan-1-amine, also known as 3-Methylmethamphetamine , is a chiral compound with significant implications in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has a molecular formula of C10H15NC_{10}H_{15}N and a molecular weight of approximately 149.24 g/mol. Its structure features a propanamine backbone with a methyl group and a 3-methylphenyl substituent, contributing to its unique biological properties.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems, particularly:

  • Dopamine Transporters : The compound exhibits significant affinity for dopamine transporters, influencing dopaminergic signaling pathways.
  • Norepinephrine Transporters : It also interacts with norepinephrine transporters, which may contribute to its stimulant effects.

These interactions can lead to various physiological responses, including increased locomotor activity and potential mood modulation.

Stimulant Effects

Research indicates that this compound exhibits stimulant properties similar to other amphetamines. In animal studies, it has been shown to increase locomotor activity significantly within specific time frames post-administration:

Time (minutes)Locomotor Activity Increase
5-30Significant
95-100Sustained

Toxicological Studies

A critical review by the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) highlighted the potential risks associated with synthetic cathinones like this compound. Acute poisoning cases have been documented, revealing symptoms such as tachycardia, agitation, and hallucinations. Notably, 27 cases involving this compound were identified between June 2016 and May 2022, emphasizing its recreational use and associated health risks .

Case Study: Acute Poisoning Incidents

An analysis of acute poisoning cases revealed that several individuals exhibited severe symptoms after consumption of this compound. The EMCDDA reported:

  • 14 confirmed cases of acute poisoning.
  • Symptoms included tachycardia, hypertension, and neurological disturbances.

These findings underscore the need for caution in recreational use and highlight the compound's potential for abuse.

Q & A

Q. What synthetic strategies are optimal for achieving high enantiomeric purity in (2S)-2-(3-Methylphenyl)propan-1-amine?

  • Methodological Answer : The compound is synthesized via reductive amination of 3-methylphenylacetone with ammonia, followed by chiral resolution using tartaric acid derivatives to isolate the (2S)-enantiomer. Key parameters include:
  • Catalysts : Palladium on carbon (Pd/C) for hydrogenation .
  • Solvents : Ethanol or methanol to enhance reaction homogeneity .
  • Resolution : Diastereomeric salt formation with (R,R)-tartaric acid improves enantiomeric excess (e.e. >98%) .
    Table 1 : Yield and Purity Under Different Conditions
CatalystSolventTemperature (°C)e.e. (%)
Pd/CEthanol2592
Raney NiMethanol5085
PtO₂THF3088

Q. How does stereochemistry at C2 influence biological activity?

  • Methodological Answer : The (2S)-configuration is critical for binding to enzymes or receptors. For example, the (2S)-enantiomer of a structurally similar compound showed 10-fold higher affinity for serotonin receptors compared to the (2R)-form . Pharmacological assays using radioligand binding (e.g., ³H-5-HT) and functional cAMP assays are recommended to validate stereospecific effects .

Q. What analytical techniques ensure structural and enantiomeric integrity?

  • Methodological Answer :
  • Chiral HPLC : Use a Chiralpak AD-H column (hexane:isopropanol = 90:10, 1 mL/min) to resolve enantiomers .
  • NMR Spectroscopy : Analyze coupling constants (e.g., J = 6.2 Hz for axial protons) to confirm stereochemistry .
  • Polarimetry : Measure specific rotation ([α]²⁵D = +32° in chloroform) for batch consistency .

Advanced Research Questions

Q. How can structural modifications enhance target selectivity in nitric oxide synthase (NOS) modulation?

  • Methodological Answer : Replace the 3-methyl group with electron-withdrawing substituents (e.g., -Cl, -F) to improve isoform selectivity (e.g., iNOS vs. eNOS). Computational docking (AutoDock Vina) and MD simulations predict binding poses in NOS active sites . Table 2 summarizes IC₅₀ values for analogs: Table 2 : NOS Inhibition by Structural Analogs
SubstituentiNOS IC₅₀ (µM)eNOS IC₅₀ (µM)Selectivity Ratio
3-CH₃12.545.23.6
3-Cl8.762.17.1
4-F10.338.93.8

Q. How do researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. neuroactive effects)?

  • Methodological Answer :
  • Purity Verification : Re-test compounds using chiral HPLC to rule out enantiomeric contamination .
  • Assay Conditions : Standardize cell lines (e.g., SH-SY5Y for neuroactivity) and MIC protocols (CLSI guidelines for antimicrobial testing) .
  • Meta-Analysis : Compare logP values; higher lipophilicity (logP = 2.1) may enhance blood-brain barrier penetration, explaining neuroactivity discrepancies .

Q. What computational tools predict binding modes to monoamine transporters?

  • Methodological Answer : Use molecular dynamics (GROMACS) and QM/MM simulations to model interactions with serotonin transporter (SERT). Key steps:

Docking : Glide SP mode identifies favorable poses in the SERT substrate-binding pocket.

Free Energy Calculations : MM/PBSA quantifies ΔG binding (−42.3 kcal/mol for (2S)-form vs. −28.7 kcal/mol for (2R)) .

Pharmacophore Mapping : Highlight the amine group and aromatic ring as critical motifs .

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